molecular formula C13H12O4 B3034030 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 13368-09-7

6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B3034030
CAS RN: 13368-09-7
M. Wt: 232.23 g/mol
InChI Key: ZHNUBTVEXMINJU-UHFFFAOYSA-N
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Description

Isolation and Bioactivity of 6-acetyl-7-hydroxy-2,2-dimethylchromene

The compound 6-acetyl-7-hydroxy-2,2-dimethylchromene was isolated from the leaves of Calea hispida and identified as a major component. The isolation process involved the analysis of volatiles by GC-MS-FID. Structural studies through X-ray diffraction confirmed the molecular structure, which was found to be consistent with previous reports. Quantum mechanics optimization suggested that the crystal structure is close to a minimum energy conformation, particularly noting the stability of the intramolecular hydrogen bond between the hydroxyl and acetyl groups. This compound exhibited microbiological activity against Helicobacter pylori, indicating its potential for further investigation as a bioactive molecule .

Synthesis Analysis of Related Chromene Derivatives

While not directly synthesizing 6-acetyl-7-hydroxy-2,2-dimethylchromene, related research has been conducted on the synthesis of ortho-hydroxyformylchromones, which are structurally similar. The synthesis typically involves the oxidation of natural furochromones or their analogues. The Duff reaction is a notable method used for the formylation of phenols, although it encounters difficulties due to the passivity of certain positions on the chromone ring. A novel method was developed to synthesize 7-hydroxy-6-formylchromones using 8-substituted derivatives and hexamethylenetetramine under specific conditions. This method was exemplified in the synthesis of 7-hydroxy-2,8-dimethyl-4-oxo-3-phenoxy-4H-6-chromenecarbaldehyde, which shares some structural features with 6-acetyl-7-hydroxy-2,2-dimethylchromene .

Molecular Structure Analysis

The molecular structure of 6-acetyl-7-hydroxy-2,2-dimethylchromene has been analyzed through X-ray diffraction, revealing a stable intramolecular hydrogen bond. This bond is significant as it contributes to the stability of the molecule in both gas phase and solution. The relative position of the hydroxyl to the acetyl moiety is an important aspect of the molecule's conformation and is indicative of its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Although the specific chemical reactions of 6-acetyl-7-hydroxy-2,2-dimethylchromene have not been detailed, the synthesis of related chromene compounds provides insight into the reactivity of such molecules. The Duff reaction and subsequent steps in the synthesis of chromene derivatives highlight the potential chemical transformations that chromenes can undergo. These reactions are influenced by the substitution pattern on the chromene ring and the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-acetyl-7-hydroxy-2,2-dimethylchromene are inferred from its molecular structure and the stability of its intramolecular hydrogen bond. The crystalline nature of the compound and its bioactivity against H. pylori suggest that it has specific physicochemical characteristics that enable it to interact with biological systems. However, detailed physical properties such as melting point, solubility, and specific optical rotation have not been provided .

Scientific Research Applications

Antimicrobial Activity

6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one and its derivatives have shown promise in antimicrobial applications. For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a related compound, have been synthesized and displayed antimicrobial activity (Čačić et al., 2006). Similarly, compounds isolated from the brown alga Homoeostrichus formosana, including a derivative of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, exhibited antibacterial and anti-inflammatory activities (Fang et al., 2014).

Photochemical Applications

The photolysis of chromene derivatives, including those similar to 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, leads to a variety of products through photochemical reactions. These reactions have potential significance in various fields, including biological applications (Climent et al., 1987).

Cytotoxic and Antioxidant Properties

Certain derivatives of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one have been shown to possess cytotoxic properties, which could be relevant in cancer research. For example, compounds synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4,5-dimethyl-2H-chromen-2-one demonstrated cytotoxic activity (Khan et al., 2003). Additionally, these compounds showed varying degrees of antioxidant activity, suggesting their potential in oxidative stress-related applications.

Potential in Cancer Therapy

Some chromene derivatives have shown potential as leads for new anticancer drugs. Structural and molecular modeling studies on these derivatives suggest they could act as DNA intercalators, making them candidates for further exploration in cancer therapy (Santana et al., 2020).

Antifungal and Antibacterial Activity

Synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown promising antifungal activity, particularly against Candida albicans, as well as broad-spectrum antibacterial properties (Khan et al., 2004).

Mechanism of Action

Target of Action

The primary target of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is the serotonin 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, sleep, and other functions in the brain.

Mode of Action

The compound interacts with its target, the 5-HT 1A receptor, by forming hydrogen bonds with residues in the receptor’s binding pocket . This interaction leads to changes in the receptor’s activity, which can have various downstream effects.

Result of Action

The molecular and cellular effects of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one’s action are likely related to its influence on the 5-HT 1A receptor. By modulating this receptor’s activity, the compound could potentially affect various physiological processes regulated by the serotonergic system .

properties

IUPAC Name

6-acetyl-7-hydroxy-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-6-4-11(15)17-13-7(2)12(16)10(8(3)14)5-9(6)13/h4-5,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUBTVEXMINJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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